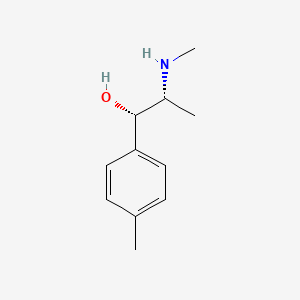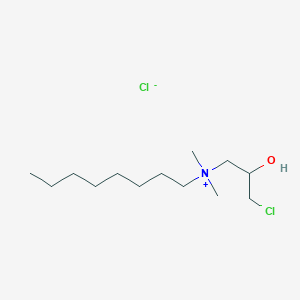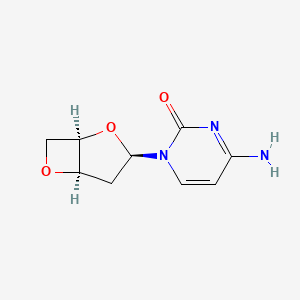
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring, an amino group, and a pentofuranosyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- typically involves multiple steps. One common method includes the condensation of a suitable pyrimidine derivative with a protected sugar moiety, followed by deprotection and purification steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and downstream processing to isolate and purify the final product.
化学反応の分析
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
- 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)-5-methyl
- This compound5,6-dihydrothymine
Uniqueness
Compared to similar compounds, 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- is unique due to its specific structural features and functional groups
特性
CAS番号 |
7481-87-0 |
|---|---|
分子式 |
C9H11N3O3 |
分子量 |
209.20 g/mol |
IUPAC名 |
4-amino-1-[(1R,3R,5R)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11N3O3/c10-7-1-2-12(9(13)11-7)8-3-5-6(15-8)4-14-5/h1-2,5-6,8H,3-4H2,(H2,10,11,13)/t5-,6-,8-/m1/s1 |
InChIキー |
MOOPEYFCYHHCPD-ATRFCDNQSA-N |
異性体SMILES |
C1[C@@H]2[C@@H](CO2)O[C@H]1N3C=CC(=NC3=O)N |
正規SMILES |
C1C2C(CO2)OC1N3C=CC(=NC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
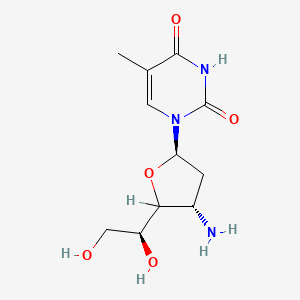
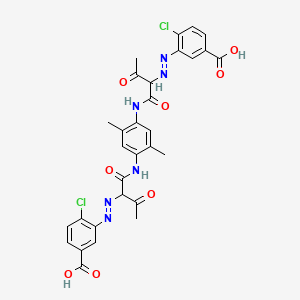


![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
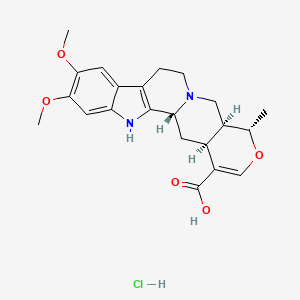
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
